2-(2-Isothiocyanatoethyl)pyridine 2-(2-Isothiocyanatoethyl)pyridine Novel suppresser of cancerous cell growth and proliferation; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 36810-91-0
VCID: VC0005994
InChI: InChI=1S/C8H8N2S/c11-7-9-6-4-8-3-1-2-5-10-8/h1-3,5H,4,6H2
SMILES: C1=CC=NC(=C1)CCN=C=S
Molecular Formula: C8H8N2S
Molecular Weight: 164.23 g/mol

2-(2-Isothiocyanatoethyl)pyridine

CAS No.: 36810-91-0

Cat. No.: VC0005994

Molecular Formula: C8H8N2S

Molecular Weight: 164.23 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Isothiocyanatoethyl)pyridine - 36810-91-0

CAS No. 36810-91-0
Molecular Formula C8H8N2S
Molecular Weight 164.23 g/mol
IUPAC Name 2-(2-isothiocyanatoethyl)pyridine
Standard InChI InChI=1S/C8H8N2S/c11-7-9-6-4-8-3-1-2-5-10-8/h1-3,5H,4,6H2
Standard InChI Key IVLUFOQCPWIXMW-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)CCN=C=S
Canonical SMILES C1=CC=NC(=C1)CCN=C=S

Structural and Chemical Identity

2-(2-Isothiocyanatoethyl)pyridine consists of a pyridine ring linked to an ethyl chain terminating in an isothiocyanate (-N=C=S) group. This configuration confers electrophilic reactivity, enabling interactions with nucleophilic residues in proteins and other biomolecules. The compound’s structural attributes are summarized below:

PropertyValue
Molecular FormulaC₈H₈N₂S
Molecular Weight164.23 g/mol
IUPAC Name2-(2-isothiocyanatoethyl)pyridine
SMILESC1=CC=NC(=C1)CCN=C=S
InChI KeyIVLUFOQCPWIXMW-UHFFFAOYSA-N
SolubilitySoluble in polar organic solvents (e.g., DCM, ethyl acetate)

The isothiocyanate group’s electrophilicity drives its biological activity, particularly in covalent binding to cysteine residues in proteins involved in cellular signaling pathways .

Synthesis and Optimization

Conventional Synthesis Routes

Three primary methods have been reported for synthesizing isothiocyanates, adaptable to 2-(2-Isothiocyanatoethyl)pyridine:

  • Persulfate-Mediated Oxidation
    Primary amines react with carbon disulfide (CS₂) in the presence of potassium carbonate, followed by oxidation with sodium persulfate to yield isothiocyanates. This method achieves moderate yields (60–75%) and is suitable for water-soluble substrates . For example, phenethylamine derivatives undergo this two-step process to form stable isothiocyanates .

  • Thiophosgene Reaction
    Thiophosgene (Cl₂C=S) reacts with amines in biphasic conditions (CH₂Cl₂/aqueous NaHCO₃) to produce isothiocyanates. While efficient, thiophosgene’s toxicity necessitates careful handling .

  • 1,1’-Thiocarbonyldiimidazole (TCDI) Method
    TCDI serves as a safer alternative to thiophosgene, reacting with amines in dichloromethane to form isothiocyanates. This method is preferred for air-sensitive substrates .

Acetyl Chloride-Mediated Synthesis

A novel approach employs acetyl chloride to facilitate the decomposition of dithiocarbamates into isothiocyanates. This method achieves yields exceeding 80% under mild conditions, making it advantageous for lab-scale production . For instance, phenethylamine derivatives treated with CS₂ and acetyl chloride yield corresponding isothiocyanates with minimal byproducts .

Biological Activities and Mechanisms

Apoptosis Induction

2-(2-Isothiocyanatoethyl)pyridine interacts with proteins in apoptosis pathways, particularly those involving cysteine-dependent caspases. By covalently modifying regulatory proteins, it promotes caspase-3 activation and mitochondrial membrane depolarization, leading to programmed cell death . Comparative studies show that structural analogs induce apoptosis in pancreatic cancer cells (Panc1) at IC₅₀ values of 5–10 μM, with minimal toxicity to non-cancerous cells .

Oxidative Stress Modulation

The compound exacerbates oxidative stress in cancer cells by elevating intracellular ROS levels and depleting glutathione (GSH). In HGC27 gastric cancer cells, treatment with 10 μM of a related isothiocyanate increased ROS by 2.5-fold and reduced GSH by 70% within 24 hours, triggering necroptosis . This dual mechanism—ROS amplification and antioxidant depletion—enhances selectivity toward malignant cells.

Research Findings and Case Studies

Anticancer Efficacy

In a panel of 12 cancer cell lines, phenethyl isothiocyanate (PEITC) derivatives reduced viability by 50–90% at 10 μM concentrations. Compound 7 (a fluorinated analog) exhibited superior activity against Panc1 cells (IC₅₀ = 2.1 μM) compared to PEITC (IC₅₀ = 8.5 μM), attributed to enhanced electrophilicity and membrane permeability .

Selectivity Profiling

A selectivity screen against 30 kinases revealed that pyridine-based isothiocyanates inhibit PI3K-C2α with 100-fold selectivity over PI3K-C2β. Structural analyses attribute this to steric complementarity with PI3K-C2α’s hydrophobic subpocket, which accommodates the thiazole moiety of inhibitors like PITCOIN1 .

In Vivo Tolerability

Preliminary rodent studies indicate a favorable safety profile for isothiocyanate derivatives. Daily oral administration of 50 mg/kg for 28 days caused no significant weight loss or organ toxicity, supporting further preclinical development .

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